Methyl 4-amino-3-methylbenzoate
Description
Overview of Chemical Significance in Contemporary Research
Methyl 4-amino-3-methylbenzoate serves as a crucial building block in the synthesis of diverse organic compounds. guidechem.comontosight.ai Its structure contains multiple functional groups that can be selectively targeted and modified, offering chemists a versatile scaffold for constructing new molecules. The presence of the amino group allows for diazotization and subsequent substitution reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.
The compound is particularly noted for its use as an intermediate in the synthesis of specialized chemicals. ontosight.ai For instance, it is employed in the preparation of neuroprotective hydrazides, which are investigated for their potential in Alzheimer's disease research. guidechem.comchemicalbook.com Furthermore, it is a key component in the research and development of diphenylamine-based retinoids. chemicalbook.com The strategic placement of the amino and methyl groups on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, making it a subject of interest for creating novel materials and biologically active agents.
One common synthetic route to produce this compound involves the esterification of 3-methyl-4-nitrobenzoic acid with methanol (B129727), followed by the reduction of the nitro group to an amino group. guidechem.comchemicalbook.com This process highlights the compound's role as a readily accessible intermediate for more complex targets.
Historical Context of Related Benzoate (B1203000) Ester Investigations
The study of benzoate esters, a class of compounds to which this compound belongs, has a long history in organic chemistry. nih.govbritannica.com Benzoate esters are derived from benzoic acid and are widely recognized for their applications, ranging from fragrances and flavorings in the food and cosmetics industries to their use as preservatives. britannica.comtaylorandfrancis.comuwlax.edu For example, methyl benzoate and ethyl benzoate are known for their pleasant odors and are used in perfumes and as flavor additives. britannica.comuwlax.edu
Historically, research focused on simple esterification methods, such as the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. britannica.com Over time, investigations expanded to explore the synthesis and properties of more complex, substituted benzoates. This evolution was driven by the need for new materials and pharmaceuticals with specific functionalities. The introduction of substituents onto the benzene ring, as seen in this compound, allows for fine-tuning of the molecule's physical and chemical properties.
Recent research has also delved into more advanced synthetic methods, such as microwave-assisted synthesis, to produce benzoate esters more efficiently and with less environmental impact. uwlax.edu The broader investigation into substituted benzoic acids and their esters has been crucial in the development of inhibitors for biological targets, demonstrating the therapeutic potential of this class of compounds. nih.gov
Scope and Research Objectives for this compound
Current research involving this compound is primarily focused on its application in organic synthesis. Key objectives include the development of novel synthetic methodologies and the creation of new molecules with potential applications in materials science and medicinal chemistry.
A significant area of investigation is its use as a precursor for pharmaceuticals and other specialty chemicals. ontosight.ai Researchers aim to leverage its reactive sites to build complex molecular frameworks. For example, the amino group can be a starting point for constructing heterocyclic rings, which are common motifs in many drug molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 18595-14-7 |
| Molecular Formula | C₉H₁₁NO₂ guidechem.comchembk.com |
| Molecular Weight | 165.19 g/mol chemicalbook.comchembk.com |
| Appearance | White to yellow to orange powder/crystal guidechem.comtcichemicals.com |
| Melting Point | 93-96 °C guidechem.com |
| Boiling Point | 314.8 ± 22.0 °C (Predicted) chembk.com |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) chembk.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPSMIKSRYZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371613 | |
| Record name | Methyl 4-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-14-7 | |
| Record name | Methyl 4-amino-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-amino-3-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Amino 3 Methylbenzoate
Established Synthetic Pathways and Optimizations
Traditional synthetic routes to Methyl 4-amino-3-methylbenzoate have been well-documented, primarily involving the functional group transformation of substituted benzoic acids or toluidines. These pathways are often optimized for high yield and purity.
A prevalent and high-yielding method for synthesizing this compound involves a two-step process starting from a nitro-substituted benzoic acid derivative: the reduction of a nitro group followed by the esterification of the carboxylic acid group, or vice-versa.
A common starting material is 3-methyl-4-nitrobenzoic acid. The synthesis can proceed in one of two sequences:
Esterification followed by Reduction: 3-methyl-4-nitrobenzoic acid is first esterified to yield Methyl 3-methyl-4-nitrobenzoate. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amine. Catalysts such as Raney Nickel are effective for this transformation, providing the final product in high yield (e.g., 96%).
Reduction followed by Esterification: Alternatively, 3-methyl-4-nitrobenzoic acid is first reduced to 4-amino-3-methylbenzoic acid. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on activated charcoal (Pd/C) in a solvent such as methanol (B129727). researchgate.netchemicalbook.com This step can achieve yields as high as 96.1%. chemicalbook.com The resulting 4-amino-3-methylbenzoic acid is then esterified, often by heating with methanol in the presence of an acid catalyst like sulfuric acid, to produce this compound.
A particularly efficient variation combines these steps. By conducting the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol as the solvent, the product this compound can be obtained directly in a one-pot synthesis. For instance, using 5% Pd/C as a catalyst and hydrogen gas, a yield of 99% has been reported for this conversion. acs.orgchemicalbook.com
The reaction conditions for the catalytic hydrogenation are crucial for achieving high yields. Parameters such as hydrogen pressure, temperature, and reaction time are carefully controlled. For example, a procedure using Pd/C might involve a hydrogen pressure of 48 psi for 24 hours, while another using the same catalyst specifies a pressure of 0.7 MPa and a temperature of 60°C for 10 hours. chemicalbook.comacs.org
An alternative synthetic route begins with o-toluidine (B26562). This multi-step process is more complex but offers a different approach to constructing the target molecule. A patented method describes the synthesis of a derivative, Methyl N-butyryl-4-amino-3-methylbenzoate, which can then be converted to the final product. researchgate.netgoogle.com
The key steps in this pathway are:
Acylation: o-Toluidine is reacted with butyryl chloride to form N-butyryl-2-methylaniline. This step protects the amino group for subsequent reactions.
Bromination: The resulting amide undergoes bromination to introduce a bromine atom at the para position of the aromatic ring, yielding N-(4-bromo-2-methylphenyl)butanamide.
Carbonylation and Esterification: The brominated intermediate is then reacted with carbon monoxide and methanol in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like tributylamine. This step introduces the methoxycarbonyl group at the position of the bromine atom.
Deprotection: The final step would involve the hydrolysis of the N-butyryl group to reveal the free amine of this compound.
This pathway, while longer, demonstrates the versatility of using different starting materials and reaction types to achieve the synthesis of the target compound.
When comparing the primary synthetic routes to this compound, the pathway starting from nitrobenzoic acid derivatives is generally more efficient and direct. The catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid, particularly when performed in methanol to facilitate a one-pot reduction and esterification, stands out for its high reported yield (up to 99%) and fewer reaction steps. acs.org This route benefits from high selectivity in the reduction of the nitro group without affecting the carboxylic acid or the resulting ester.
| Parameter | Route 1: From Nitrobenzoic Acid Derivative | Route 2: From o-Toluidine Precursor |
|---|---|---|
| Starting Material | 3-Methyl-4-nitrobenzoic acid | o-Toluidine |
| Key Steps | 1. Catalytic hydrogenation 2. Esterification (can be one-pot) | 1. Acylation (Protection) 2. Bromination 3. Palladium-catalyzed carbonylation 4. Deprotection |
| Key Reagents | H₂, Pd/C or Raney Ni, Methanol, H₂SO₄ (optional) | Butyryl chloride, Bromine, CO, Methanol, Palladium catalyst, Base (e.g., Tributylamine) |
| Reported Overall Yield | Up to 99% acs.org | Lower due to multiple steps (yield for carbonylation step is 95%) researchgate.net |
| Selectivity | High selectivity for nitro group reduction. | Requires protection/deprotection steps to ensure selectivity. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound, aiming to reduce environmental impact and improve process safety and efficiency.
A major focus of green synthesis is the use of catalytic methods to replace stoichiometric reagents. The synthesis of this compound via catalytic hydrogenation is a prime example. The use of catalysts like Pd/C or active nickel allows for the use of molecular hydrogen (H₂) as the reducing agent, which is highly efficient. google.comgoogle.com These catalysts can often be recovered and reused, reducing waste and cost.
Recent research has focused on developing catalysts from more abundant and less expensive base metals like manganese, cobalt, and iron as sustainable alternatives to precious metals like palladium. acs.orgacs.org Single-atom catalysts are also being explored to maximize atom efficiency and catalytic performance. acs.orgresearchgate.net
The choice of solvent is another critical aspect of green chemistry. While methanol is commonly used in the synthesis of this compound, which also serves as a reagent, research into related reactions explores the use of greener solvents like water or ethanol (B145695). google.comrsc.org For some catalytic hydrogenations, solvent-free conditions have been shown to be effective, which completely eliminates solvent waste. researchgate.net In esterification reactions, the use of heterogeneous acid catalysts, such as silica (B1680970) sulfuric acid or ion-exchange resins, can replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid, simplifying workup and minimizing waste. researchgate.netmdpi.com
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product.
Catalytic Hydrogenation: The reduction of a nitro group using H₂ gas and a catalyst has a very high atom economy, as the only byproduct is water. This is a significant improvement over older methods, such as the Béchamp reduction using iron and acid, which generate large quantities of iron oxide sludge as waste. acs.org
Esterification: Acid-catalyzed esterification of a carboxylic acid with an alcohol (like methanol) also demonstrates good atom economy, with water being the only byproduct. Using heterogeneous catalysts that can be easily filtered and reused further contributes to waste minimization. mdpi.com
The synthetic route starting from 3-methyl-4-nitrobenzoic acid and proceeding via catalytic hydrogenation and esterification is therefore highly favorable from an atom economy perspective. In contrast, the o-toluidine route involves steps with lower atom economy, such as bromination (which uses stoichiometric bromine and generates bromide waste) and the use of protecting groups, which are added and then removed, generating additional waste streams.
By optimizing reaction conditions to use recoverable catalysts, minimizing the use of hazardous solvents, and choosing pathways with high atom economy, the synthesis of this compound can be made significantly more sustainable.
Emerging Synthetic Methodologies and Process Intensification
The quest for optimized manufacturing processes for this compound has led to the exploration of innovative technologies that offer substantial advantages over conventional batch production. These emerging methodologies are centered around the principles of process intensification, which aim to develop smaller, cleaner, and more energy-efficient chemical processes.
One of the most promising advancements in this area is the application of continuous flow chemistry , particularly for the critical hydrogenation step that converts the nitro-group of a precursor to the amino group of the final product. The continuous flow hydrogenation of aromatic nitrobenzoic acids has been demonstrated to be a greener, more efficient, and safer alternative to traditional batch reductions. almacgroup.com
In a continuous flow setup, reactants are pumped through a heated tube or a packed-bed reactor containing a catalyst. This approach offers several key benefits over batch processing:
Enhanced Safety: The small reactor volume at any given time significantly reduces the risks associated with handling hazardous reagents like hydrogen gas and exothermic reactions. almacgroup.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and more efficient interaction between reactants and the catalyst. almacgroup.commdpi.com
Increased Throughput and Efficiency: Continuous processing can lead to significantly higher productivity compared to the cyclical nature of batch synthesis. almacgroup.com For instance, studies on related processes have shown a dramatic increase in throughput when switching from batch to flow. researchgate.net
Higher Purity and Yield: The precise control over reaction parameters in a flow system often results in cleaner reactions with fewer byproducts, leading to higher yields of the desired product. mdpi.comnih.gov
A comparative analysis of batch versus continuous flow for the hydrogenation of aromatic nitro compounds highlights the potential for significant process improvements.
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Safety | Higher risk due to large reactor volumes and potential for thermal runaway. | Inherently safer due to small holdup volume and excellent heat transfer. almacgroup.com |
| Efficiency | Lower throughput due to sequential steps and downtime between batches. | Significantly higher throughput with the potential for 24/7 operation. researchgate.net |
| Product Quality | Potential for more side reactions and impurities due to less precise control. | Often results in higher purity and yield due to precise control of reaction conditions. mdpi.com |
| Scalability | Scaling up can be complex and may alter reaction outcomes. | More straightforward scale-up by extending operation time or using parallel reactors. |
While specific, detailed research on the microwave-assisted synthesis of this compound is not yet widely published, this technology is a significant area of emerging interest for related chemical transformations. Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and increased yields. nih.govresearchgate.net For the esterification step in the synthesis of this compound, microwave irradiation could potentially offer a much faster and more energy-efficient alternative to conventional heating methods. mdpi.comresearchgate.net
Similarly, ultrasound-assisted synthesis , or sonochemistry, is another process intensification technique with potential applications. The use of high-frequency sound waves can create localized hot spots and high pressures in the reaction medium, leading to enhanced reaction rates and yields. orgchemres.org This has been successfully applied to the synthesis of other complex organic molecules and could be explored for key steps in the production of this compound. researchgate.netorgchemres.org
The adoption of these emerging methodologies and process intensification strategies holds the key to developing more sustainable and economically viable manufacturing processes for important chemical intermediates like this compound. As research continues, the integration of technologies such as continuous flow chemistry, and potentially microwave and ultrasound-assisted synthesis, will undoubtedly shape the future of its industrial production.
Advanced Structural Elucidation and Spectroscopic Analysis of Methyl 4 Amino 3 Methylbenzoate
High-Resolution Spectroscopic Characterization Techniques
The precise structure and electronic environment of Methyl 4-amino-3-methylbenzoate have been meticulously investigated using an array of high-resolution spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry, provide complementary information that, when combined, allows for an unambiguous characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy have been employed to assign the chemical shifts of each unique proton and carbon atom, respectively.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, provides a wealth of information about the different proton environments within the molecule. The aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of the substitution pattern on the benzene (B151609) ring. The methyl and methoxy (B1213986) protons appear as sharp singlets in their respective expected regions.
A representative ¹H NMR spectrum of a related compound, 4-amino-3-methylbenzoic acid, in DMSO-d₆ shows signals at approximately 7.57 ppm (d), 7.55 ppm (s), and 6.62 ppm (d), which can be attributed to the aromatic protons. chemicalbook.com The methyl protons are observed around 2.09 ppm. chemicalbook.com For this compound, the ester methyl group would introduce an additional singlet.
Table 1: ¹H NMR Spectroscopic Data for a Related Compound (4-Amino-3-methylbenzoic acid in DMSO-d₆)
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.571 | Doublet |
| Aromatic H | 7.548 | Singlet |
| Aromatic H | 6.624 | Doublet |
| Amino H | 5.64 | Broad Singlet |
| Methyl H | 2.089 | Singlet |
Data sourced from ChemicalBook for 4-Amino-3-methylbenzoic acid and may serve as a reference for the analogous methyl ester. chemicalbook.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group.
For the related 4-amino-3-methylbenzoic acid, ¹³C NMR data is available, showing signals for the aromatic carbons and the methyl carbon. chemicalbook.com The introduction of the methyl ester in this compound would result in an additional signal for the methoxy carbon and a shift in the carbonyl carbon resonance.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~167 |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-CH₃ | ~137 |
| Aromatic C-COOCH₃ | ~120 |
| Aromatic CH | ~130, ~117, ~114 |
| -OCH₃ | ~52 |
| -CH₃ | ~17 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously confirming the structural assignment of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity. At present, publicly available 2D NMR data for this specific compound is limited.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong band around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the benzene ring are often more intense in the Raman spectrum.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Ester (C=O) | Stretch | 1700 - 1720 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
| Aromatic (C-H) | Bending (out-of-plane) | 750 - 900 |
Data for the related compound 4-amino-3-methylbenzoic acid shows IR peaks that support these expected ranges. nih.gov
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition of a compound.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (165.19 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a prominent peak at m/z 134, and subsequent loss of carbon monoxide (CO) to yield a fragment at m/z 106. nih.gov These fragmentation pathways are characteristic of methyl benzoate (B1203000) derivatives.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 165 | [M]⁺ |
| 134 | [M - OCH₃]⁺ |
| 106 | [M - OCH₃ - CO]⁺ |
Analysis based on common fragmentation patterns of similar compounds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
The electronic absorption spectrum of this compound is characterized by a strong, broad absorption band with a maximum wavelength (λmax) of approximately 280 nm. ias.ac.inresearchgate.net This absorption is attributed to a π–π* electronic transition within the benzene ring system. ias.ac.in The broad nature of this band suggests a potential overlap of the S1 and S2 excited states. researchgate.net
Upon excitation, the molecule exhibits a phenomenon known as photoinduced intramolecular charge transfer (ICT). This is evidenced by the emission spectra, which show a significant red-shift (bathochromic shift) in polar solvents. numberanalytics.com This large Stokes shift between the absorption and emission maxima indicates a substantial difference in the dipole moments of the ground and excited states, a hallmark of ICT. researchgate.net The charge transfer occurs from the electron-donating amino group to the electron-accepting ester group, a process favored by the molecule's geometry in the excited state. numberanalytics.com The lowest excited state is proposed to be of La nature, which further promotes the ICT reaction. numberanalytics.com
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics
The excited-state dynamics of this compound are notably influenced by the intramolecular charge transfer process. In polar solvents, the compound exhibits dual fluorescence, a phenomenon that provides insight into the different excited states. ias.ac.in
The dual emission consists of:
A shorter wavelength band corresponding to the locally excited (LE) state.
A longer wavelength, red-shifted band attributed to the charge transfer (CT) state. ias.ac.in
The presence of these two distinct emission bands confirms the existence of at least two stable conformers in the excited state. ias.ac.in Theoretical studies based on density functional theory (DFT) have been employed to model the potential energy surfaces of the ground and excited states, helping to elucidate the structural changes, such as the twisting of the donor group relative to the acceptor group, that lead to the stabilized CT state responsible for the red-shifted emission. nih.gov While detailed quantitative data on fluorescence lifetimes and quantum yields for this compound are not extensively reported in the available literature, studies on similar tryptophan-containing peptides indicate that time-resolved fluorescence spectroscopy is a sensitive tool for detecting subtle changes in the microenvironment of the chromophore. github.com For these related compounds, fluorescence decay kinetics are often described by multi-exponential decays, with different lifetime components corresponding to various conformational substructures in the excited state. github.com
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal, offering unparalleled insight into its solid-state structure.
Molecular Conformation and Intramolecular Interactions (e.g., C-H···O hydrogen bonding, planarity, dihedral angles)
The crystal structure of this compound reveals a nearly planar molecular conformation. researchgate.net The amino nitrogen and the methyl carbon atoms are essentially coplanar with the benzene ring to which they are attached. researchgate.net
| Planes | Dihedral Angle (°) |
|---|---|
| Five-membered ring (C-H···O) / Benzene ring | 2.73(3) |
| Interaction Type | Description | Structural Motif |
|---|---|---|
| N-H···O Hydrogen Bonds | Connects the amino group of one molecule to the carbonyl oxygen of an adjacent molecule. | Chains along the c-axis |
Crystallographic Data Refinement and Validation Methodologies
The crystal structure of this compound was solved and refined using established crystallographic software. The refinement process typically involves using programs like SHELXL, which is designed for the refinement of crystal structures from diffraction data. omu.edu.triucr.org This software allows for the handling of various complexities such as disorder and twinning, and employs a range of restraints and constraints to ensure a stable and accurate refinement. omu.edu.tr
The quality and accuracy of the refined crystal structure are assessed through a process of validation. numberanalytics.com This involves checking for consistency in bond lengths and angles against established databases, such as the Cambridge Structural Database. nih.gov Key indicators of a high-quality refinement include low R-factors (R-work and R-free), which signify good agreement between the observed and calculated diffraction data. numberanalytics.com For the reported structure of this compound, the final R-factor was 0.053 for the observed reflections, indicating a reliable structural determination. researchgate.net The validation process also involves a difference electron density synthesis to ensure that all significant electron density has been accounted for in the final model. omu.edu.tr Modern crystallographic validation often employs automated tools and may even incorporate machine learning algorithms to identify potential anomalies in the data. numberanalytics.com
Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of this compound and related compounds. Commercial suppliers often indicate a purity of over 98.0% as determined by gas chromatography (GC) or HPLC. ias.ac.inchemicalbook.com
A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of aromatic amines and benzoate derivatives. researchgate.netijpsr.com While a specific validated method for this compound is not extensively detailed in the literature, a general approach can be outlined based on methods developed for similar analytes. oup.comnih.gov
Such a method would likely involve:
Column: A C18 or C8 stationary phase.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., with 0.1% formic acid or octanesulfonic acid sodium salt) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsr.comlcms.cz
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (around 280 nm). researchgate.net
Quantification: The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. nih.gov Calibration curves would be generated using certified reference standards to ensure accurate quantification. researchgate.net
This type of validated HPLC method is essential for quality control in pharmaceutical and chemical manufacturing, ensuring the identity and purity of the compound. nih.gov
Chromatographic Method Development (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
The quantitative analysis and purification of this compound rely on the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose. The choice between these methods depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of aromatic compounds like this compound due to its efficiency and versatility. A typical method involves a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile or methanol. Gradient elution is often preferred to ensure good resolution and peak shape, especially when analyzing samples containing impurities with a wide range of polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. For method validation, parameters such as linearity, accuracy, precision, and robustness are established according to ICH guidelines. nih.gov
Below is a table outlining a potential set of parameters for an RP-HPLC method for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of this compound, particularly for assessing purity. tcichemicals.com However, direct GC analysis of primary amines can be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential adsorption on the column. researchgate.net Therefore, derivatization is often a necessary step to improve the compound's volatility and thermal stability. youtube.comscienceopen.com Common derivatization methods for amines include acylation or silylation, which replace the active hydrogen atoms on the amino group with less polar functional groups. youtube.comlibretexts.org Following derivatization, the resulting compound is more amenable to GC analysis, typically using a capillary column with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) is suitable for quantification, while a mass spectrometer (MS) detector provides structural confirmation. researchgate.netcmbr-journal.com
Table 2: Illustrative GC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split/Splitless |
| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or BSTFA |
Derivatization Strategies for Enhanced Sensitivity in Trace Analysis (e.g., LC-MS for arylamines)
Trace level analysis of arylamines is crucial in pharmaceutical manufacturing, as they can be classified as potentially genotoxic impurities (PGIs). researchgate.net Direct analysis using techniques like HPLC-UV or even LC-MS can lack the required sensitivity, as many arylamines exhibit poor ionization efficiency in mass spectrometry. researchgate.net Chemical derivatization offers a robust solution by modifying the analyte to enhance its detectability. researchgate.net The primary goals of derivatization in this context are to improve ionization efficiency for MS detection or to introduce a fluorophore for highly sensitive fluorescence detection. libretexts.orgnih.gov
Derivatization for LC-MS Analysis: For LC-MS, derivatization strategies focus on introducing a group that is easily ionizable, thereby significantly boosting the signal response. researchgate.netresearchgate.net This allows for quantification at the sub-ppm level relative to the main active pharmaceutical ingredient (API). researchgate.net
Tosyl Chloride: Derivatization with p-toluenesulfonyl chloride (tosyl chloride) is a method used for the analysis of biogenic amines in various matrices. nih.gov The tosyl group enhances the chromatographic properties and the response in the mass spectrometer, making it a versatile reagent for determining biogenic amines in alcoholic beverages. nih.gov
Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives exhibit a characteristic neutral loss of an ethanol (B145695) molecule upon collision-induced dissociation (CID) in a tandem mass spectrometer. ut.ee This predictable fragmentation allows for the use of neutral loss scanning mode, a powerful tool for selectively detecting known and unknown amino compounds in complex matrices like plant extracts. ut.ee
Pre-column Derivatization for HPLC with Fluorescence Detection (HPLC-FLD): When ultimate sensitivity is required, derivatization to form a highly fluorescent product is a common strategy.
Dansyl Chloride: Dansyl chloride reacts with primary and secondary amines to produce intensely fluorescent derivatives. nih.gov This classic reagent is widely used to enhance the detection sensitivity for various amines, although it can also react with other functional groups like phenols. nih.govnih.gov
4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent is employed for the pre-column derivatization of amines, creating stable derivatives that can be detected with high sensitivity using a fluorescence detector. mdpi.com The reaction conditions, such as temperature and time, must be carefully optimized to ensure complete derivatization and reproducible results. mdpi.com
The table below summarizes various derivatization strategies applicable to arylamines for enhanced analytical sensitivity.
Table 3: Derivatization Strategies for Trace Analysis of Arylamines
| Derivatizing Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| p-Toluenesulfonyl chloride (Tosyl Chloride) | Primary/Secondary Amines | LC-MS/MS | Improve chromatographic behavior and MS response. nih.gov |
| Diethyl ethoxymethylenemalonate (DEEMM) | Amino Compounds | LC-MS/MS | Enable selective detection via neutral loss scanning. ut.ee |
| Dansyl chloride | Primary/Secondary Amines, Phenols | HPLC-FLD, LC-MS | Introduce a fluorescent tag for high sensitivity. nih.govnih.gov |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary/Secondary Amines | HPLC-FLD | Form highly fluorescent derivatives for sensitive detection. mdpi.com |
| o-Phthaldialdehyde (OPA) | Primary Amines | HPLC-FLD | Rapid formation of fluorescent derivatives. nih.gov |
Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the molecular structure and energetics of Methyl 4-amino-3-methylbenzoate. While direct computational studies on this specific molecule are not extensively reported in the provided search results, the principles can be inferred from studies on similar molecules like methyl benzoate (B1203000).
For instance, in the computational study of the aminolysis of methyl benzoate, both density functional and ab initio methods were utilized to examine mechanistic pathways. acs.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating the electronic energy. A study on the crystal structure of this compound revealed that the methyl and amino groups attached to the benzene (B151609) ring are coplanar with the ring itself. researchgate.netresearchgate.net This planarity is a key structural parameter that would be a starting point for any geometry optimization in a computational model.
The choice of basis set, such as the 6-31+G(d,p) basis set used for methyl benzoate, is crucial for obtaining accurate results. acs.org This basis set is a good compromise between computational cost and accuracy for systems of this size. For this compound, a similar level of theory would be appropriate to accurately model its geometry and electronic properties.
The following table outlines the typical parameters that would be calculated using these methods:
| Calculated Parameter | Description | Relevance to this compound |
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Determines bond lengths, bond angles, and dihedral angles, confirming experimental findings of planarity. researchgate.netresearchgate.net |
| Electronic Energy | The total energy of the electrons in the molecule at its optimized geometry. | Provides a baseline for calculating reaction energies and activation barriers. |
| Gibbs Free Energy | The energy available to do useful work, taking into account enthalpy and entropy. | Essential for predicting the spontaneity of reactions involving the molecule. |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For this compound, the amino group (-NH2) is an electron-donating group, which would increase the energy of the HOMO and make the aromatic ring more susceptible to electrophilic attack. Conversely, the methoxycarbonyl group (-COOCH3) is an electron-withdrawing group, which would lower the energy of the LUMO, making the carbonyl carbon a likely site for nucleophilic attack.
Reactivity descriptors derived from these calculations provide a quantitative measure of reactivity. The electrostatic potential (ESP) map, for example, visualizes the charge distribution on the molecule's surface. In a study on methyl benzoate aminolysis, the electrostatic potential values at the atoms of the ester functionality were used to explain the differing reactivity between aromatic and aliphatic esters. acs.orgnih.govacs.org For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction.
The table below summarizes key reactivity descriptors:
| Reactivity Descriptor | Description | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high due to the electron-donating amino group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low due to the electron-withdrawing methoxycarbonyl group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Influences the molecule's stability and electronic transitions. |
| Electrostatic Potential | The charge distribution on the molecular surface. | Negative potential on oxygen and nitrogen atoms; positive potential on hydrogens of the amino group and the carbonyl carbon. |
Computational methods can predict spectroscopic data, which can then be correlated with experimental results to validate the computational model. For example, calculated infrared (IR) frequencies can be compared to experimental IR spectra to confirm the presence of specific functional groups and to assess the accuracy of the calculated geometry. A study on methyl benzoate derivatives utilized simulated absorption and fluorescence spectra which showed good agreement with experimental values. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental NMR data. This comparison is a sensitive probe of the electronic environment around each nucleus and provides a stringent test of the quality of the computational method.
The following table illustrates the types of spectroscopic data that can be predicted:
| Spectroscopic Parameter | Computational Method | Relevance to this compound |
| IR Frequencies | DFT calculations of vibrational modes. | Prediction of characteristic stretching frequencies for N-H, C=O, and C-O bonds. |
| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method within DFT. | Prediction of 1H and 13C chemical shifts for correlation with experimental spectra. |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT). | Prediction of electronic transition energies (absorption wavelengths). |
Reaction Mechanism Studies and Transition State Analysis
The aminolysis of esters is a fundamental organic reaction. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have revealed possible mechanistic pathways, including concerted and stepwise mechanisms. acs.orgnih.govacs.org These studies show that the two pathways have similar activation energies. nih.govacs.org The stepwise mechanism is an addition-elimination process involving proton transfer steps. acs.org
For this compound, a similar aminolysis reaction would be expected to proceed through analogous pathways. The presence of the amino and methyl groups on the benzene ring would influence the reaction rate and the stability of intermediates and transition states. The electron-donating amino group would likely increase the nucleophilicity of the ester, potentially favoring the reaction.
Computational studies have also examined the catalytic effect of ammonia in the aminolysis of methyl benzoate, finding that it facilitates proton transfer processes and leads to considerable energy savings. acs.orgacs.org A similar catalytic effect would be anticipated in the aminolysis of this compound.
Proton transfer is a key step in many reactions of esters, including aminolysis. acs.org Computational studies can map out the potential energy surface for proton transfer, identifying transition states and calculating activation barriers. In the stepwise aminolysis of methyl benzoate, proton transfer processes are crucial for maintaining the neutrality of the structures involved. acs.org
Studies on other methyl benzoate derivatives have also highlighted the importance of proton transfer, particularly in excited-state intramolecular proton transfer (ESIPT) processes. researchgate.netmdpi.com While ESIPT is a photochemical process, the computational methods used to study it, such as calculating potential energy curves, are also applicable to ground-state reactions. researchgate.net
For this compound, computational analysis of proton transfer dynamics would be essential for a complete understanding of its reactivity, especially in reactions like hydrolysis and aminolysis. The energetic profile, including the energies of reactants, intermediates, transition states, and products, can be calculated to determine the most favorable reaction pathway.
Investigation of Competing Reaction Pathways and Selectivity Prediction
While specific computational studies on the competing reaction pathways and selectivity for this compound are not extensively documented in dedicated publications, general principles of computational organic chemistry allow for theoretical predictions. The reactivity of this compound is primarily governed by the interplay of the activating amino group and the deactivating, meta-directing methyl ester group on the benzene ring.
Computational analysis of chemical reactions can be approached by investigating stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. smu.edu The Unified Reaction Valley Approach (URVA) is a powerful tool that analyzes the reaction path to reveal the sequence of chemical processes, such as bond formation and cleavage, and identifies the electronic factors controlling the reaction mechanism and energetics. smu.edu For reactions involving substituted aminobenzoates, such as electrophilic aromatic substitution or nucleophilic attack on the ester, different reaction pathways are plausible.
For instance, in electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are favored. However, one of these positions is blocked by the methyl group, and the other by the methyl ester. This leaves the positions ortho to the amino group as the most likely sites for electrophilic attack. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states for substitution at each possible position. The calculated activation energies for these pathways would provide a quantitative prediction of the regioselectivity.
In reactions involving the ester group, such as aminolysis, computational studies on related activated esters have shown that several mechanisms can compete, including non-catalytic, self-catalytic concerted, and self-catalytic stepwise pathways. researchgate.net Fast-track computational methods combining semiempirical (like GFN2-xTB) and high-level ab initio calculations (like DLPNO-CCSD(T)) can efficiently determine the transition state structures and energies for these competing pathways, even for large molecular systems. researchgate.net Such an approach could be applied to this compound to predict its reactivity and selectivity in ester-related transformations.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with its environment and potential biological targets.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound and the influence of solvents on its structure and dynamics. MD simulations track the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov
Computational studies on related molecules like methyl salicylate (B1505791) have also demonstrated that while solvent effects might have a weak influence on the relative stability of different isomers in the ground state, they can significantly impact the barriers for photochemical reactions like excited-state intramolecular proton transfer (ESIPT). researchgate.net For this compound, MD simulations could be employed to generate ensembles of conformations in different solvents, providing insights into the most populated conformational states and the energy barriers between them.
Table 1: Theoretical Approaches to Investigating Solvent Effects
| Computational Method | Information Gained | Relevance to this compound |
| Explicit Solvent MD Simulations | Conformational ensembles, solvent distribution, hydrogen bonding dynamics. | Understanding how solvents like water, methanol (B129727), or less polar media influence the molecule's shape and reactivity. |
| Implicit Solvent Models (e.g., PCM) | Estimation of solvation free energies and their impact on reaction energetics. | Predicting how solvent polarity affects reaction rates and equilibria. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy treatment of the solute's electronic structure combined with a classical description of the solvent. | Investigating solvent effects on electronic transitions and photochemical pathways. |
Docking Studies for Potential Binding Interactions in Biochemical Contexts
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential inhibitors of biological targets. While no specific docking studies focusing on this compound have been published, its structural motifs are present in molecules known to interact with various enzymes.
For example, substituted 2-aminobenzothiazoles derived from 2-substituted methyl 4-aminobenzoates have been investigated as inhibitors of DNA gyrase B, an essential bacterial enzyme. nih.gov Computational docking and MD simulations were used to understand the binding modes of these inhibitors. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the small molecule and the amino acid residues in the enzyme's active site.
Similarly, QSAR (Quantitative Structure-Activity Relationship) studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have shown that factors like hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for inhibitory activity. nih.gov
Given its structure, this compound could be a candidate for docking studies against a variety of enzymes where substituted aminobenzoates have shown activity. A typical docking workflow involves preparing the 3D structure of the target protein and the ligand (this compound), defining a binding site on the protein, and then using a scoring function to rank the different binding poses. The results of such studies can provide hypotheses about the potential biological targets of the molecule and guide the design of new derivatives with enhanced binding affinity and selectivity. researchgate.netresearchgate.net
Table 2: Potential Biochemical Targets for Docking Studies of this compound and its Derivatives
| Enzyme Class | Rationale for Investigation | Potential Interactions |
| Kinases | Many kinase inhibitors contain substituted aniline (B41778) or benzoate moieties. | Hydrogen bonding with backbone atoms in the hinge region, hydrophobic interactions in the ATP-binding pocket. |
| DNA Gyrase / Topoisomerases | Derivatives of aminobenzoates have shown activity against these bacterial enzymes. nih.gov | Interactions with key residues in the ATP-binding site, potential for intercalative binding. |
| Dehydrogenases / Reductases | The ester and amino groups could interact with cofactors like NAD(P)H or the enzyme's active site. | Hydrogen bonding with catalytic residues, coordination with metal cofactors. |
| Proteases | The aromatic ring and functional groups could fit into the substrate-binding pockets. | Hydrophobic interactions with non-polar residues, hydrogen bonding with the catalytic triad. |
Advanced Synthetic Applications and Derivatization Strategies of Methyl 4 Amino 3 Methylbenzoate
Utilization as a Key Building Block in Complex Organic Molecule Synthesis
The strategic placement of functional groups on the benzene (B151609) ring makes Methyl 4-amino-3-methylbenzoate a sought-after precursor in multi-step synthetic pathways. The amino group can be readily diazotized or acylated, while the ester group can be hydrolyzed or aminated, allowing for diverse derivatization strategies.
This compound is a valuable starting material for the synthesis of hydrazone derivatives. These compounds are of significant interest in medicinal chemistry. For instance, it is used in the synthesis of neuroprotective hydrazides being investigated for the treatment of Alzheimer's disease mdpi.comchemicalbook.com.
The synthesis typically involves a two-step process. First, the methyl ester group of this compound reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this reaction, the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the corresponding acid hydrazide, 4-amino-3-methylbenzohydrazide. This intermediate is then reacted with various aldehydes or ketones to form the final hydrazone compounds through a condensation reaction, where a molecule of water is eliminated.
Table 1: General Synthesis of Hydrazones from this compound
| Step | Reactants | Product | Description |
| 1 | This compound, Hydrazine Hydrate | 4-amino-3-methylbenzohydrazide | Formation of the hydrazide intermediate via nucleophilic acyl substitution. |
| 2 | 4-amino-3-methylbenzohydrazide, Aldehyde/Ketone | Hydrazone derivative | Condensation reaction to form the C=N bond characteristic of hydrazones. |
The compound serves as an important intermediate in the research and development of diphenylamine-based retinoids mdpi.comchemicalbook.com. Retinoids, which are compounds related to vitamin A, are known for their role in regulating cell growth and differentiation. Diphenylamine-based analogues are synthetic retinoids designed to have improved stability and selective activity.
In these syntheses, this compound provides one of the aromatic rings and the crucial amino group necessary to construct the core diphenylamine structure. This is typically achieved through a cross-coupling reaction, such as the Buchwald-Hartwig amination, where the amino group of this compound is coupled with an aryl halide. The resulting diphenylamine derivative can then undergo further functionalization, including modification of the methyl ester and the other aromatic ring, to yield the target retinoid compound.
One of the most significant applications of this compound is its role as a key starting material in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension acs.orgwikipedia.orgnih.govgoogle.com. The original total synthesis of Telmisartan, as well as subsequent improved methods, begins with this compound acs.orgrsc.org.
The multi-step synthesis leverages the reactivity of the amine and the positions ortho and para to it. The process involves a series of carefully orchestrated reactions to build the complex benzimidazole (B57391) core of the drug.
Table 2: Key Steps in the Synthesis of Telmisartan from this compound
| Step | Reaction | Reagents | Purpose |
| 1 | N-Acylation | Butyryl chloride | Attaches the propyl group required for the final structure. acs.orgrsc.org |
| 2 | Nitration | Nitric acid/Sulfuric acid | Introduces a nitro group ortho to the acylated amine. acs.orgrsc.org |
| 3 | Reduction | Palladium on carbon (Pd/C), H₂ | Reduces the nitro group to an amine, creating a 1,2-diamine system. acs.orgrsc.org |
| 4 | Cyclization | Acetic acid | Forms the first benzimidazole ring. wikipedia.org |
| 5 | Saponification | Base (e.g., NaOH) | Hydrolyzes the methyl ester to a carboxylic acid. acs.org |
| 6 | Condensation | N-methyl-1,2-phenylenediamine | Forms the second benzimidazole unit, creating the bis-benzimidazole core. acs.orgrsc.org |
| 7 | Alkylation & Hydrolysis | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester, followed by acid | Attaches the biphenyl (B1667301) tail and hydrolyzes the tert-butyl ester to yield Telmisartan. acs.orgrsc.org |
This synthetic route highlights the compound's utility in constructing complex heterocyclic systems essential for pharmaceutical activity.
As a bifunctional monomer, containing both an amine and a methyl ester group, this compound is a candidate for the synthesis of specialty polymers like polyamides and poly(ester-amide)s through polycondensation reactions. These polymers are valued for their thermal stability and mechanical properties, which are enhanced by the presence of aromatic rings in the polymer backbone.
The aromatic amine functionality of this compound makes it a suitable precursor for the synthesis of azo dyes. The synthesis involves a diazotization reaction, where the primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol or another aniline (B41778), to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye. The specific substituents on both the diazonium salt and the coupling partner determine the final color and properties of the dye. The carboxylic acid precursor, 3-amino-4-methyl-benzoic acid, is used in the synthesis of novel azo acidic dyes.
In the agrochemical sector, aminobenzoic acid derivatives are recognized for their potential as biodegradable pesticides and agents that can induce systemic acquired resistance in plants, protecting them from pathogens wikipedia.orgnih.gov. Research has shown that para-aminobenzoic acid (PABA) has antifungal properties and can be used for the biocontrol of plant diseases acs.org. As a derivative, this compound can be used to synthesize active compounds with potential applications in crop protection.
This compound, as a substituted aniline, is a potential precursor for the synthesis of complex heterocyclic structures like indoles. While its direct use is not widely documented, its isomer, Methyl 3-amino-4-methylbenzoate, is used as a reagent in the synthesis of perfluoroalkylated indoles, which are valuable in drug development chemicalbook.comchemicalbook.com. The underlying chemical principles suggest that this compound could be similarly employed.
A general and powerful method for indole (B1671886) synthesis from anilines is the Gassman indole synthesis wikipedia.orgresearchgate.net. This one-pot reaction involves the N-chlorination of the aniline, followed by reaction with a keto-thioether to form a sulfonium salt. Subsequent treatment with a base induces a acs.orgrsc.org-sigmatropic rearrangement and cyclization to form a 3-thiomethylindole, which can then be desulfurized to the final indole product wikipedia.orgresearchgate.net. The functional groups on the starting aniline, such as the ester and methyl groups of this compound, would be incorporated into the final indole structure, allowing for the creation of highly functionalized indole derivatives.
Functional Group Interconversions and Selective Derivatization
The presence of three distinct functional groups on the this compound scaffold offers multiple avenues for derivatization. The reactivity of each group can be harnessed selectively to build molecular complexity.
The primary aromatic amino group is a key site for a variety of transformations, enabling the introduction of diverse functionalities.
Acylation: The amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form stable amides. This reaction is often used not only to introduce a new substituent but also to moderate the activating effect of the amino group or to protect it during subsequent reactions. For example, the acylation of this compound with butyryl chloride is a key step in the synthesis of intermediates for medicinal compounds.
Sulfonation: While specific examples for this compound are not extensively detailed, aromatic amines can be sulfonated to produce sulfanilic acid derivatives. This transformation typically involves reacting the amine with fuming sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid group can act as a directing group or improve the water solubility of the molecule.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. organic-chemistry.org These diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a wide range of nucleophiles in reactions like the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities onto the aromatic ring. wikipedia.orgnih.gov
Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. rjptonline.orgnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. rjptonline.org Schiff bases are important in their own right and as intermediates for synthesizing other compounds. biointerfaceresearch.comsemanticscholar.org
Table 1: Representative Reactions of the Aromatic Amino Group
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Acylation | Acid Halides (e.g., Butyryl chloride), Anhydrides | N-Acyl derivative (Amide) | Protection of the amino group, synthesis of bioactive molecules. |
| Diazotization | NaNO2, HCl (aq) | Aryl Diazonium Salt | Versatile intermediate for Sandmeyer and other substitution reactions. organic-chemistry.org |
| Sandmeyer Reaction (Post-Diazotization) | CuCl, CuBr, CuCN | Aryl Halide, Aryl Cyanide | Introduces a wide range of substituents not accessible by direct substitution. wikipedia.org |
| Schiff Base Formation | Aldehydes (e.g., Benzaldehyde), Ketones | Imine (Schiff Base) | Synthesis of novel ligands and biologically active compounds. rjptonline.orgsemanticscholar.org |
The methyl ester group provides another handle for derivatization, primarily through nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-methylbenzoic acid, under either acidic or basic conditions. rsc.org This transformation is fundamental for syntheses where a free carboxylic acid is required for subsequent reactions, such as amide bond formation using coupling agents.
Alcoholysis and Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. This is useful for modifying the properties of the molecule, for instance, by introducing a longer alkyl chain.
Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine. This reaction can sometimes be challenging and may require catalysts or the use of more reactive amines. rsc.org Modern methods utilizing heterogeneous catalysts, such as niobium(V) oxide, have been shown to facilitate the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions, offering a green and efficient route to amides. researchgate.net
Table 2: Key Transformations of the Methyl Ester Moiety
| Reaction Type | Reagent(s) | Product Type | Typical Conditions |
|---|---|---|---|
| Hydrolysis | H3O+ or NaOH(aq) then H3O+ | Carboxylic Acid | Heating in aqueous acid or base. rsc.org |
| Transesterification | R'-OH, Acid or Base catalyst | New Ester (R' ester) | Refluxing in excess of the new alcohol. |
| Amidation | R'-NH2, Catalyst (e.g., Nb2O5) | Amide | Heating, often with a catalyst to improve reaction rate and yield. rsc.orgresearchgate.net |
The methyl group attached to the aromatic ring can also be functionalized, typically under radical conditions.
Oxidation: The benzylic methyl group can be oxidized to various states. Strong oxidizing agents like potassium permanganate or chromic acid will typically convert it to a carboxylic acid. However, achieving selective oxidation to the aldehyde or alcohol level requires milder and more specific reagents to avoid over-oxidation. Photocatalytic methods using catalysts like atomically dispersed titanium in a silica (B1680970) matrix have shown high selectivity for the oxidation of terminal methyl groups. rsc.org
Halogenation: Benzylic halogenation, particularly bromination, can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN). youtube.comyoutube.com This reaction proceeds via a free-radical mechanism to form a benzylic bromide. chegg.com This product is a versatile intermediate for introducing other functional groups at the benzylic position via nucleophilic substitution. The use of tetrachlorosilane with NBS has been reported as a mild and efficient method for benzylic bromination at room temperature. sciforum.net
Table 3: Common Modifications of the Aromatic Methyl Group
| Reaction Type | Reagent(s) | Product Type | Key Features |
|---|---|---|---|
| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid | Requires strong oxidizing conditions. |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., light, AIBN) | Benzylic Bromide | Selective for the benzylic position; avoids aromatic ring halogenation. youtube.comyoutube.com |
Strategies for Mitigating Byproduct Formation and Enhancing Reaction Selectivity in Derivatization
The trifunctional nature of this compound presents challenges in achieving selective derivatization. Unwanted side reactions can lower yields and complicate purification. Several strategies can be employed to enhance selectivity and minimize byproduct formation.
One of the primary challenges is controlling the regioselectivity of electrophilic aromatic substitution, as the amino group is a powerful ortho-, para-directing group, while the methyl ester is a meta-directing group. To achieve selective substitution, the highly activating amino group can be temporarily converted into a less activating amide group through acylation. This protecting group strategy also provides steric hindrance, which can help direct incoming electrophiles to specific positions.
In diazotization reactions, common side reactions include the formation of phenolic byproducts from the reaction of the diazonium salt with water, as well as potential nitration under certain conditions. scirp.org Controlling the reaction temperature (typically 0-5 °C) is critical to ensure the stability of the diazonium salt. Furthermore, generating the nitrous acid in situ and carefully controlling the stoichiometry of reagents can limit the formation of unwanted byproducts. scirp.org
When multiple functional groups can react with a given reagent, chemoselectivity becomes paramount. For example, a strong reducing agent like LiAlH₄ would reduce both the ester and any introduced nitro or cyano groups. Therefore, choosing milder or more specific reagents is essential. The use of highly selective modern catalysts, such as heterogeneous catalysts for amidation, can not only improve yields but also simplify product purification by allowing for easy removal of the catalyst by filtration. researchgate.net Similarly, employing specific reaction conditions, such as photocatalysis for selective oxidation, can prevent over-oxidation of sensitive functional groups. rsc.org The major disadvantages of derivatization, in general, are the potential for product degradation and the formation of multiple derivatives or byproducts, which can make a reaction non-quantitative. researchgate.net
Research in Biological and Environmental Contexts of Methyl 4 Amino 3 Methylbenzoate
Exploration of Biochemical Reagent Applications
Methyl 4-amino-3-methylbenzoate is an organic compound that serves as a valuable building block and reagent in specialized chemical synthesis. guidechem.com Its utility is primarily as an intermediate, meaning it is a starting material or a stepping-stone in the creation of more complex molecules for research and development. guidechem.comontosight.ai
In the realm of life sciences, this compound is classified as a biochemical reagent. chemicalbook.com Its specific molecular structure, featuring an amino group and a methyl group on a benzene (B151609) ring with a methyl ester, makes it suitable for a variety of chemical reactions. ontosight.ai Researchers utilize it in the synthesis of complex organic molecules. For instance, it is a reagent in the synthesis of perfluoroalkylated indoles, which are compounds of high interest in drug development. chemicalbook.com The precise characterization of its own chemical and physical properties, including its crystal structure, is crucial for these applications, ensuring predictability and efficiency in synthetic pathways. researchgate.netresearchgate.net The compound's precursor, 4-Amino-3-methylbenzoic acid, is also noted for its application in peptide synthesis. sigmaaldrich.com
The primary role of this compound in drug discovery is as a precursor to more complex, biologically active molecules. It is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure and investigated for its potential therapeutic effects on metabolic syndrome. researchgate.netresearchgate.net
Furthermore, it is explicitly used in the synthesis of investigational neuroprotective hydrazides, which are being studied for potential application in the treatment of Alzheimer's disease. guidechem.comchemicalbook.comchembk.com Another area of research involves using this compound for the development of diphenylamine-based retinoids (vitamin A-like compounds). chemicalbook.comchembk.com
| Investigational Application | Target Compound/Class | Therapeutic Area of Interest |
| Precursor Synthesis | Telmisartan | Metabolic Syndrome, Obesity researchgate.netresearchgate.net |
| Precursor Synthesis | Neuroprotective Hydrazides | Alzheimer's Disease guidechem.comchemicalbook.comchembk.com |
| Research & Development | Diphenylamine-based Retinoids | Not Specified chemicalbook.comchembk.com |
Mechanistic Studies of Related Biologically Active Compounds
While this compound itself is not typically the final active compound, its structure is integral to the synthesis of molecules that are. The study of these resultant compounds provides insight into various biological mechanisms.
The development of treatments for neurodegenerative conditions like Alzheimer's disease is a key area of research. This compound serves as a starting material in the synthesis of hydrazone compounds that have been investigated for neuroprotective effects. guidechem.comchemicalbook.com The structure of the methyl benzoate (B1203000) derivative provides a scaffold upon which chemists can build more complex molecules designed to interact with specific biological targets in the central nervous system. Its use as a precursor is a critical first step in creating these novel agents for further study. chembk.com
This compound is an intermediate in the synthesis of Telmisartan, a drug that has been studied in the context of metabolic disorders which often have an inflammatory component. researchgate.netresearchgate.net Beyond this specific pathway, the general chemical class to which this compound belongs—amino acid esters—is relevant in the design of anti-inflammatory agents. For example, research on non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) has explored the strategy of converting their carboxylic acid groups into amino acid methyl esters. nih.gov This chemical modification can lead to derivatives with potentially improved anti-inflammatory activity and a lower incidence of side effects compared to the parent drugs. nih.gov This highlights the potential utility of scaffolds like this compound in the broader field of anti-inflammatory drug design.
Direct studies on the antimicrobial properties of this compound are not prominent in the literature. However, research into structurally analogous compounds provides valuable insights into the structure-activity relationships (SAR) of this chemical class. A study on various Methyl 4-aminobenzoate (B8803810) derivatives explored their ability to inhibit glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), two crucial enzymes in cellular antioxidant and detoxification systems. nih.gov
The study found that the type and position of substituent groups on the benzene ring significantly influenced the inhibitory activity. For instance, certain halogenated and nitrated derivatives showed potent inhibition of these enzymes. nih.gov This SAR research helps to predict how modifications to the basic Methyl 4-aminobenzoate structure could lead to biologically active compounds, a foundational concept in designing new antimicrobial or chemotherapeutic agents.
| Compound | Target Enzyme | Inhibitory Potency (Kᵢ value) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 µM nih.gov |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 µM nih.gov |
Enzyme Inhibition Studies of Derived or Related Compounds
Research into the enzyme-inhibiting properties of compounds structurally related to this compound has revealed potential applications in various therapeutic areas. While direct studies on this compound are not extensively detailed in the provided context, the inhibitory actions of related amino acid and aminobenzoate derivatives provide significant insights. These derivatives have been shown to interact with a range of enzymes, including those critical to metabolic disorders and fungal virulence.
For instance, synthetic amino acid derivatives have been evaluated for their inhibitory effects against digestive enzymes, a key strategy for managing metabolic diseases like type 2 diabetes and obesity. nih.gov Studies have demonstrated that certain synthetic amino acid derivatives can inhibit pancreatic lipase (B570770), α-amylase, and α-glucosidase. nih.gov Pancreatic lipase is a crucial enzyme for the digestion of dietary fats, and its inhibition can reduce fat absorption. Similarly, inhibiting α-amylase and α-glucosidase, which are involved in carbohydrate digestion, can lower post-meal blood glucose levels. nih.gov
One study found that synthetic amino acid derivatives PPC82, PPC80, and PPC84 showed concentration-dependent inhibition of pancreatic lipase. nih.gov At a concentration of 477 µM, the PPC82 derivative exhibited an 86% inhibition of pancreatic lipase, which was more effective than the commercial drug orlistat (B1677487) at a higher concentration. nih.gov These findings highlight the potential of amino acid derivatives as potent enzyme inhibitors for metabolic conditions. nih.gov
In a different context, derivatives of p-aminoacetophenone, which share a core structural similarity with aminobenzoates, have been investigated as inhibitors of enzymes crucial for fungal survival. Mohangic acid H and mohangiol, derived from a Streptomyces species, were found to moderately inhibit Candida albicans isocitrate lyase (ICL). mdpi.com ICL is a vital enzyme in the glyoxylate (B1226380) cycle, which allows the fungus to survive in nutrient-limited host environments. mdpi.com Since ICL is absent in mammals, it represents a promising target for selective antifungal therapies. mdpi.com The study reported IC50 values of 21.37 µg/mL for mohangic acid H and 21.12 µg/mL for mohangiol against ICL. mdpi.com
The inhibitory potential of such derivatives is often expressed using the IC50 value, which is the concentration of an inhibitor required to achieve 50% inhibition of an enzyme's activity. nih.gov It is a standard measure of inhibitor potency, though it can be influenced by assay conditions. nih.gov
Enzyme Inhibition by Related Compounds
This table summarizes the inhibitory activity of various compounds related to this compound against specific enzymes.
| Compound/Derivative | Target Enzyme | Organism | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Mohangic acid H | Isocitrate Lyase (ICL) | Candida albicans | 21.37 µg/mL | mdpi.com |
| Mohangiol | Isocitrate Lyase (ICL) | Candida albicans | 21.12 µg/mL | mdpi.com |
| PPC82 (Amino Acid Derivative) | Pancreatic Lipase | Porcine | ~86% inhibition at 477 µM | nih.gov |
| PPC80 (Amino Acid Derivative) | Pancreatic Lipase | Porcine | ~65% inhibition at 584 µM | nih.gov |
Environmental Fate and Biodegradation Studies of Related Compounds
The environmental impact of aromatic compounds is largely determined by their susceptibility to microbial degradation. Studies on isomers and related structures, such as methylbenzoates and aminobenzoates, offer critical information on the potential environmental persistence and transformation of this compound.
Anaerobic Degradation Pathways of Methylbenzoate Isomers by Microorganisms
Under anoxic conditions, which are common in environments like sediments and wastewater treatment facilities, the degradation of aromatic compounds proceeds through unique biochemical pathways. nih.gov The degradation of 4-methylbenzoate, an isomer of the core methylbenzoate structure, has been a particular focus of research because it often represents a bottleneck in the anaerobic breakdown of pollutants like p-xylene. nih.govasm.org
A novel bacterium, Magnetospirillum sp. strain pMbN1, isolated from freshwater sediments, has been shown to degrade 4-methylbenzoate completely to CO2 under nitrate-reducing conditions. nih.govasm.org This strain utilizes a pathway analogous to the anaerobic degradation of benzoate. researchgate.net The process begins with the activation of 4-methylbenzoate to its coenzyme A (CoA) thioester, 4-methylbenzoyl-CoA. researchgate.net This is followed by a series of reactions involving dearomatization and ring cleavage, ultimately leading to intermediates that can enter central metabolism. researchgate.net
However, many other anaerobic bacteria capable of degrading related compounds like toluene (B28343) cannot utilize 4-methylbenzoate, highlighting the specific enzymatic machinery required. nih.gov The difficulty in degrading the p-substituted isomer is a known challenge; for instance, anaerobic bioreactors often show a much longer degradation time for 4-methylbenzoate compared to benzoate or phthalate (B1215562) isomers. nih.gov
Anaerobic Degradation of Benzoate Derivatives
This table outlines key microorganisms and pathways involved in the anaerobic breakdown of methylbenzoate and related compounds.
| Compound | Microorganism | Condition | Key Pathway/Metabolite | Reference |
|---|---|---|---|---|
| 4-Methylbenzoate | Magnetospirillum sp. strain pMbN1 | Nitrate-reducing | Activation to 4-methylbenzoyl-CoA, followed by dearomatization | nih.govresearchgate.net |
| Benzoate | Magnetospirillum sp. strain pMbN1 | Nitrate-reducing | Activation to Benzoyl-CoA | researchgate.net |
| p-Xylene | Toluene-degrading bacteria | Anaerobic | Converted to 4-methylbenzoate as a dead-end metabolite | nih.gov |
Microbial Metabolism and Biotransformation Processes in Various Environments
The microbial metabolism of aminobenzoic acids, which are structurally related to this compound, has been studied in various environmental contexts. These compounds can be introduced into the environment as byproducts of industrial synthesis or from the breakdown of nitroaromatic pollutants. oup.comresearchgate.net
Strains of bacteria capable of utilizing aminobenzoates as a source of carbon and energy have been isolated from contaminated sites. For example, Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4) were isolated on 4-aminobenzoate and were also found to grow on 4-nitrobenzoate (B1230335). researchgate.net Interestingly, the primary degradation pathway for 4-nitrobenzoate in these strains did not proceed through 4-aminobenzoate as an intermediate. Instead, it involved a partial reduction to 4-hydroxylaminobenzoate, which was then converted to protocatechuate. researchgate.net This indicates that even when bacteria can degrade both the nitro- and amino-substituted compounds, the metabolic pathways can be distinct and complexly regulated. researchgate.net
In some cases, the metabolism of aminobenzoates can lead to the formation of dead-end metabolites. Strains PB4 and SB4, for instance, produced 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate, which they could not degrade further. researchgate.net
Methanogenic microbial communities have also been shown to degrade aminoaromatic compounds. researchgate.net In these consortia, the initial conversion of aminobenzoic acids can lead to intermediates like benzyl (B1604629) alcohol and benzoate, which are then further degraded to methane (B114726) and carbon dioxide. researchgate.net The ability of diverse microbial communities in soil and aquatic environments to metabolize these compounds is crucial for their natural attenuation and for bioremediation efforts. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
Academic research has established Methyl 4-amino-3-methylbenzoate as a significant intermediate in the synthesis of various organic molecules. researchgate.netresearchgate.net Notably, it serves as a crucial precursor for the pharmaceutical agent telmisartan, an angiotensin II receptor blocker used in managing metabolic syndrome. researchgate.netresearchgate.net The synthesis of the compound is well-documented, with common methods including the esterification of 3-methyl-4-aminobenzoic acid and the reduction of 3-methyl-4-nitrobenzoic acid followed by esterification. researchgate.netguidechem.comchemicalbook.com Its structural properties have been elucidated through single-crystal X-ray diffraction, revealing a nearly planar molecular conformation stabilized by intermolecular hydrogen bonds. researchgate.netnih.gov
However, several research gaps remain. While its role as an intermediate is acknowledged, a comprehensive study of its own biological activities is lacking. The full extent of its reactivity, beyond standard functional group transformations, has not been thoroughly explored. Furthermore, there is limited publicly available data on its detailed spectroscopic and photophysical properties under various environmental conditions. acs.org
Unexplored Avenues in Advanced Synthetic Chemistry and Catalyst Development
Future research could focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. While current methods are effective, they often rely on traditional catalysts and stoichiometric reagents. researchgate.netchemicalbook.com
Advanced Synthetic Methods:
C-H Activation: Exploring direct C-H amination or carboxylation of simpler precursors could offer a more atom-economical synthesis. Recent advances in scandium-catalyzed C-H activation for the synthesis of polycyclic amines demonstrate the potential of this approach. acs.org
Flow Chemistry: Implementing continuous flow processes for the nitration, reduction, and esterification steps could improve safety, scalability, and product consistency.
Biocatalysis: The use of enzymes for the regioselective amination or esterification could provide a greener alternative to traditional chemical methods. The biosynthesis of aminobenzoic acid and its derivatives is a growing field of interest. mdpi.comrepec.org
Catalyst Development:
Heterogeneous Catalysts: The development of reusable solid acid catalysts, such as those based on zirconium or titanium, for the esterification step could simplify purification and reduce waste, moving away from corrosive liquid acids like sulfuric acid. mdpi.com
Novel Metal Catalysts: Investigating the use of earth-abundant metal catalysts, like iron, for the reduction of the nitro group could offer a more economical and environmentally friendly alternative to palladium-based catalysts. acs.org
Photocatalysis: The use of light-mediated reactions could enable milder reaction conditions for the synthesis of the core aromatic amine structure. acs.org
Opportunities for Advancements in Spectroscopic and Computational Characterization Techniques
A deeper understanding of the physicochemical properties of this compound can be achieved through advanced characterization techniques.
Spectroscopic Techniques:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) could be employed for unambiguous assignment of all proton and carbon signals and to study intermolecular interactions in solution.
Raman and Terahertz Spectroscopy: These techniques could provide detailed information about the vibrational modes and intermolecular interactions in the solid state, complementing X-ray diffraction data. mdpi.com
Time-Resolved Spectroscopy: Studying the excited-state dynamics using pump-probe spectroscopy could reveal photophysical properties relevant for materials science applications. acs.org
Advanced Mass Spectrometry: Techniques like MALDI-TOF and LC-ESI-MS can be used for highly sensitive detection and structural elucidation, particularly in complex biological or environmental samples. azooptics.com
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations can be used to predict and rationalize the compound's geometric and electronic structure, vibrational frequencies, and NMR chemical shifts. sharif.edu This can also help in understanding its reactivity and the mechanism of its formation.
Time-Dependent DFT (TD-DFT): TD-DFT can be used to simulate electronic absorption spectra and investigate the nature of electronic transitions, which is crucial for understanding its photophysical properties. sharif.edu
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the compound's behavior in different solvents and its interactions with biological macromolecules.
Potential for Novel Applications in Medicinal Chemistry, Materials Science, and Agrochemicals
The structural motifs present in this compound suggest its potential for development in various fields beyond its current use as an intermediate.
Medicinal Chemistry:
Scaffold for Drug Discovery: The substituted aniline (B41778) structure is a common scaffold in medicinal chemistry. The compound could be used as a starting point for the synthesis of new classes of kinase inhibitors, anti-inflammatory agents, or neuroprotective compounds. guidechem.comchemicalbook.com
Bioisosteric Replacement: The aminobenzoate core could be explored as a bioisostere for other pharmacologically relevant structures to improve pharmacokinetic or pharmacodynamic properties.
Materials Science:
Monomer for High-Performance Polymers: The amino and ester functional groups allow for its use as a monomer in the synthesis of polyamides, polyimides, or polyesters with tailored thermal and mechanical properties.
Dye and Pigment Synthesis: The aromatic amine structure is a classic chromophore. Derivatization could lead to the development of novel dyes with specific optical properties for use in textiles, coatings, or electronic displays.
Organic Electronics: The compound's conjugated system could be modified to create materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals:
Precursor for Herbicides and Pesticides: The aminobenzoic acid scaffold is found in some herbicides. chemicalbook.com Research could be directed towards synthesizing new derivatives of this compound and screening them for herbicidal, fungicidal, or insecticidal activity. mdpi.com
Considerations for Environmental Impact and Sustainable Chemical Development
Future research and industrial application of this compound must consider its environmental footprint.
Green Synthesis Routes: A key focus should be on developing synthetic methods that adhere to the principles of green chemistry. This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, minimizing waste, and using environmentally benign solvents like water. mdpi.comrepec.orgnih.govnih.gov The development of one-pot syntheses can also contribute to a more sustainable process. nih.govorganic-chemistry.org
Biodegradability and Ecotoxicity: Studies on the biodegradability of this compound and its potential derivatives are essential to understand their persistence and impact on ecosystems. Ecotoxicity assessments should be conducted to determine their potential harm to aquatic and terrestrial organisms.
Lifecycle Assessment: A comprehensive lifecycle assessment of the compound, from production to disposal, would provide a holistic view of its environmental impact and identify areas for improvement. This includes evaluating the energy consumption and carbon footprint of its synthesis and downstream applications.
By addressing these research gaps and exploring these future directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block while ensuring its development and application are scientifically sound, economically viable, and environmentally responsible.
Q & A
Q. What are the key spectroscopic techniques for characterizing Methyl 4-amino-3-methylbenzoate, and how are spectral assignments validated?
- Methodological Answer : Use a combination of NMR, , and IR spectroscopy. For , expect signals for the aromatic protons (δ 6.5–7.5 ppm), methyl ester (δ ~3.8 ppm, singlet), and NH group (δ ~5.5 ppm, broad). Assign peaks using coupling patterns and compare with analogs like methyl 4-aminobenzoate (δ 6.5–8.0 ppm for aromatic protons) . Validate assignments via 2D NMR (COSY, HSQC) and cross-reference with computational predictions (e.g., DFT) .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Data collection includes measuring 1620 reflections (θ range: 2.3°–26.0°) and refining using SHELXL-97. The structure is solved in the monoclinic space group , with unit cell parameters . Hydrogen atoms are constrained using riding models, and anisotropic displacement parameters are refined for non-H atoms .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multistep reactions?
- Methodological Answer : Optimize coupling reactions (e.g., triazine-based syntheses) by:
- Varying reaction temperature (e.g., 45–60°C) and time (1–3 hours) to balance conversion and side reactions .
- Using catalysts like DMAP for esterification or coupling agents (EDC/HOBt) for amide formation.
- Monitoring intermediates via TLC (e.g., hexane/EtOH 1:1, ) and HPLC for purity .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How are hydrogen-bonding networks and supramolecular interactions analyzed from crystallographic data?
- Methodological Answer : Use Mercury or OLEX2 to visualize intermolecular interactions. For this compound, identify N–H···O hydrogen bonds between the NH group and ester carbonyl (distance ~2.8–3.0 Å). Analyze symmetry operations (e.g., ) to map packing motifs. Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., H···O vs. H···H contacts) .
Q. How to resolve contradictions in thermal displacement parameters during crystallographic refinement?
- Methodological Answer : High thermal motion in methyl or amino groups may require:
- Applying isotropic refinement for H atoms and anisotropic refinement for heavy atoms.
- Using restraints (e.g., DELU, SIMU in SHELXL) to limit unrealistic displacement ellipsoids.
- Validating with values (e.g., methyl carbons: ) and checking for overfitting via R-factor convergence () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
